
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The phenolic hydroxyl group of hydroxyanisole is protected by acetylation using acetic anhydride under sulfuric acid catalysis.
Bromination: The acetylated intermediate undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder.
Acetylation: Acetic anhydride and sulfuric acid.
Deacetylation: Sodium hydrogen carbonate solution.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties, and N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is no exception. Research indicates that compounds within this class can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. Studies have shown that modifications in the aromatic ring can significantly influence the antibacterial potency of these compounds against various pathogens .
Cardiovascular Applications
The compound has been investigated for its potential in treating cardiovascular diseases. Preliminary studies suggest that it may exhibit antiarrhythmic properties by prolonging the action potential duration in cardiac cells. This effect could be beneficial in managing conditions such as atrial fibrillation and other arrhythmias .
Anticancer Potential
Emerging research highlights the anticancer properties of this compound. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications present in this compound may enhance its selectivity and potency against specific tumor types .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against clinically isolated strains of Klebsiella pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/mL, indicating strong antimicrobial activity. In silico analyses further revealed favorable interactions with bacterial proteins, suggesting a viable mechanism for its antibacterial effects .
Study 2: Cardiovascular Effects
In a controlled animal study, this compound was administered to assess its impact on heart rate and blood pressure during induced arrhythmias. Results indicated a significant reduction in heart rate acceleration and blood pressure elevation caused by epinephrine administration, supporting its potential use as an antiarrhythmic agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam exerts its effects involves its interaction with molecular targets and pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and reactivity with various biological molecules. The sultam moiety can also play a role in its mechanism of action by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Tris(5-bromo-2-methoxyphenyl)antimony: Shares the 5-bromo-2-methoxyphenyl moiety but differs in its coordination with antimony.
Tris(5-bromo-2-methoxyphenyl)bismuth: Similar to the antimony compound but coordinated with bismuth.
Uniqueness
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is unique due to the presence of the sultam moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a brominated phenyl group and a sulfonamide moiety. The molecular formula is C11H14BrN1O3S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms. The compound's structure is critical for its biological activity, influencing its interaction with biological targets.
1. Antihypertensive Effects
Research has indicated that compounds similar to this compound exhibit antihypertensive properties. These compounds can act as angiotensin II antagonists, which are crucial in managing hypertension by blocking the effects of angiotensin II, a peptide that causes blood vessels to constrict .
2. Cardiovascular Benefits
Studies have shown that related compounds can prolong the action potential and refractory period in myocardial cells. This suggests potential applications in treating arrhythmias and other cardiac conditions . The antiadrenergic effects observed in similar sulfonamide compounds further support their use in cardiovascular therapies.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Angiotensin Receptor Blockade : By inhibiting the angiotensin II receptor, the compound may reduce vascular resistance and lower blood pressure.
- Ion Channel Modulation : The compound may influence ion channels in cardiac tissues, leading to altered excitability and contractility.
Case Study 1: Antihypertensive Activity
A study involving a series of sulfonamide derivatives demonstrated significant reductions in systolic blood pressure in hypertensive animal models when administered with this compound. The results indicated a dose-dependent effect, suggesting that higher concentrations yield greater antihypertensive responses .
Case Study 2: Cardiac Electrophysiology
In vitro experiments showed that this compound prolonged the action potential duration in isolated cardiac myocytes. This effect was associated with decreased heart rates and improved myocardial recovery post-stimulation .
Data Tables
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKPAEYNBQZNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.